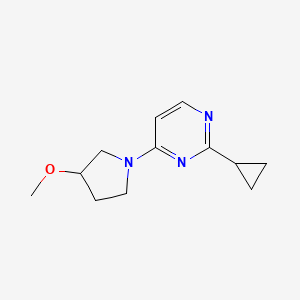

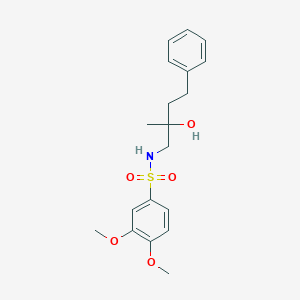

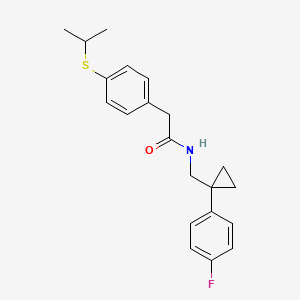

![molecular formula C30H28N2O8 B2510050 N-(3,5-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 866345-30-4](/img/structure/B2510050.png)

N-(3,5-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C30H28N2O8 and its molecular weight is 544.56. The purity is usually 95%.

BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Studies have focused on understanding the structural aspects and properties of related amide-containing isoquinoline derivatives. For instance, research on the structural behavior of certain amide derivatives when treated with mineral acids has provided insights into their gel formation abilities and crystalline structures. These compounds have shown interesting fluorescence emission properties under different conditions, indicating potential applications in material science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).

Host–Guest Complexes

Another area of interest is the formation of host–guest complexes with aromatic diols, which highlights the compound's ability to interact with other molecules, leading to enhanced fluorescence properties. This attribute could be useful in the development of new fluorescent markers or sensors for various applications (Karmakar, Kalita, & Baruah, 2009).

Anion Coordination and Spatial Orientations

The study of different spatial orientations of amide derivatives upon anion coordination has been another focus. Research indicates that these compounds can adopt unique geometries, such as tweezer-like or S-shaped configurations, based on the type of anion coordination. This behavior could have implications for the design of molecular receptors or switches (Kalita & Baruah, 2010).

Practical Synthesis Applications

The practical synthesis of related compounds, including racemic and enantiopure versions, has been explored for their potential as intermediates in pharmaceutical compound development. Efficient synthesis methods for these compounds indicate their utility in large-scale production settings, potentially leading to the discovery of new drugs (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Catalysis and Reaction Mechanisms

Research has also delved into catalysis and reaction mechanisms involving these compounds. For example, platinum-catalyzed dehydroalkoxylation-cyclization cascades have been studied for their efficiency and selectivity, offering insights into novel synthetic routes that could be applied in organic synthesis and drug development (Nakamura, Sato, & Terada, 2009).

properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N2O8/c1-4-38-20-7-5-18(6-8-20)29(34)24-16-32(17-28(33)31-19-11-21(36-2)13-22(12-19)37-3)25-15-27-26(39-9-10-40-27)14-23(25)30(24)35/h5-8,11-16H,4,9-10,17H2,1-3H3,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRIGWSULSDQOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC(=CC(=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2509973.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-diethoxybenzamide](/img/structure/B2509981.png)

![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2509988.png)

)carb oxamide](/img/structure/B2509990.png)